Hexanedioic acid, monocyclohexyl ester
Description
Historical and Conceptual Development of Aliphatic Monoesters in Chemical Research
The scientific exploration of esters dates back to the 19th century, with the foundational work on esterification laying the groundwork for future discoveries. The early 20th century witnessed a surge in the study of polymers, with Wallace Carothers' pioneering research in the 1920s and 1930s being particularly noteworthy. qualitynylonrope.comthoughtco.comresearchgate.net His investigations into condensation polymerization, particularly the reactions between dicarboxylic acids and diols, led to the synthesis of the first aliphatic polyesters. researchgate.net This work was instrumental in establishing the macromolecular nature of polymers. qualitynylonrope.com
While much of the initial focus was on producing long-chain polyesters for fibers and other materials, this research inherently involved the formation of monoesters as intermediate or related species. The conceptual understanding of aliphatic monoesters developed in parallel with the advancements in polymer chemistry and the broader field of organic synthesis. The synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET) in 1941 by British chemists John Rex Whinfield and James Tennant Dickson marked a significant milestone in polyester (B1180765) chemistry, further solidifying the importance of understanding esterification processes. qualitynylonrope.comxometry.com
Theoretical Frameworks for Investigating Esters of Dicarboxylic Acids
The investigation of esters of dicarboxylic acids, such as Hexanedioic acid, monocyclohexyl ester, is grounded in several key theoretical frameworks of organic chemistry.
Esterification Mechanisms: The formation of this monoester is primarily understood through the lens of Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The mechanism involves the protonation of the carbonyl oxygen of the dicarboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. In the context of a dicarboxylic acid, the reaction can proceed in a stepwise manner, allowing for the isolation of the monoester under controlled conditions. The study of this reaction is supported by kinetic studies and, in some cases, isotopic labeling to elucidate the precise pathway.
Conformational Analysis: The presence of a cyclohexyl group introduces a layer of complexity related to its conformational isomers. The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring. libretexts.org For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position, with the equatorial position generally being more stable for bulkier groups to minimize steric hindrance from 1,3-diaxial interactions. libretexts.org The conformational preferences of the cyclohexyl group in this compound can influence its physical properties and reactivity.
Computational Chemistry: Modern theoretical investigations often employ computational methods, such as Density Functional Theory (DFT), to model the geometric and electronic structures of molecules. These models can predict the relative stabilities of different conformations, transition states of reactions, and various spectroscopic properties, providing valuable insights that complement experimental findings.
Research Significance and Interdisciplinary Relevance of this compound Studies
While specific research on this compound is limited, its potential significance can be inferred from the broader applications of adipic acid and its other esters. Adipic acid is a crucial industrial chemical, primarily used in the production of nylon-6,6. chemcess.comwikipedia.org Its esters, known as adipates, have a wide range of applications.
Esters derived from long-chain alcohols are commonly used as plasticizers to improve the flexibility and durability of polymers like PVC. chemcess.comchembroad.commdpi.com They are also utilized as base oils in the formulation of lubricants, including engine oils and hydraulic fluids, owing to their favorable lubricating properties and thermal stability. chembroad.comchembroad.com Shorter-chain alcohol esters of adipic acid can serve as solvents. chemcess.com Given this context, this compound could potentially find applications as a specialty plasticizer, a lubricant component, or as an intermediate in the synthesis of more complex molecules. Its interdisciplinary relevance could extend to materials science, polymer chemistry, and industrial chemistry.
Current State of Research and Knowledge Gaps Pertaining to this compound
The current body of scientific literature contains very few direct studies on this compound. Much of the available information is in the context of broader studies on adipate (B1204190) esters or as an entry in chemical databases. This represents a significant knowledge gap.
Key areas where research is lacking include:
Synthesis and Characterization: While the synthesis can be presumed to follow standard esterification procedures, detailed studies on optimized reaction conditions, purification methods, and comprehensive characterization of its physical and chemical properties are not readily available.
Physicochemical Properties: A thorough investigation of its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) is needed to establish a complete profile of the compound.
Material Properties and Applications: There is a lack of research exploring its potential as a plasticizer, lubricant, or other industrial applications. Studies evaluating its performance in these roles compared to existing adipate esters would be valuable.
Esterification Methodologies for Monocyclohexyl Hexanedioate
The formation of monocyclohexyl hexanedioate can be approached through several distinct synthetic routes, each with specific advantages and applications.
The most common method for synthesizing monocyclohexyl hexanedioate is through direct acid-catalyzed esterification, often referred to as the Fischer-Speier esterification. organic-chemistry.orgbyjus.com This equilibrium reaction involves heating adipic acid with cyclohexanol (B46403) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemistrysteps.com
The reaction is reversible, and to drive the equilibrium towards the formation of the ester, strategies are employed to remove the water produced as a byproduct. organic-chemistry.orgchemistrysteps.com This can be achieved through azeotropic distillation or the use of dehydrating agents. Alternatively, using a large excess of one reactant, typically cyclohexanol, can also shift the equilibrium to favor the product. chemistrysteps.commasterorganicchemistry.com The formation of the monoester is noted to occur relatively quickly, as adipic acid itself can act as a Brønsted acid catalyst for the initial esterification step. acs.org
Table 1: Catalysts and Conditions for Direct Esterification
| Catalyst | Reactants | Key Conditions | Purpose |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Adipic Acid, Cyclohexanol | Reflux temperature | To protonate the carbonyl group and catalyze the reaction. chemistrysteps.com |
| p-Toluenesulfonic acid (p-TsOH) | Adipic Acid, Cyclohexanol | Reflux with water removal (e.g., Dean-Stark trap) | To catalyze the reaction and facilitate the removal of water to drive the equilibrium. organic-chemistry.org |
Transesterification offers an alternative pathway to monocyclohexyl hexanedioate, avoiding the production of water. This method typically involves the reaction of a dialkyl adipate, such as dimethyl adipate, with cyclohexanol in the presence of a catalyst. The reaction proceeds by exchanging the alcohol moiety of the ester.
Catalysts for this process can be acidic or basic. For example, sodium methoxide is an effective basic catalyst for the transesterification of fatty acid methyl esters. csic.es More advanced catalysts, such as (Cyclopentadienyl)titanium trichlorides, have been shown to be highly active in the transesterification of esters with various alcohols, including cyclohexanemethanol, which is structurally similar to cyclohexanol. acs.org This process is also an equilibrium reaction, which can be driven to completion by removing the more volatile alcohol byproduct (e.g., methanol) through distillation.
Biocatalysis presents a green and highly selective method for ester synthesis. Immobilized lipases are particularly effective for producing adipate esters under mild conditions, often in solvent-free systems. acs.org Enzymes such as Candida antarctica lipase B (commonly immobilized and known as Novozym 435) are widely used due to their high efficacy and stability. acs.org
The enzymatic reaction involves the direct esterification of adipic acid and cyclohexanol. The key advantages of this method include high selectivity, which minimizes the formation of the diester and other byproducts, and mild reaction conditions (typically temperatures between 30-70°C), which reduce energy consumption and prevent degradation of the product. acs.org
Table 2: Enzymes Used in Adipate Ester Synthesis
| Enzyme | Source Organism | Key Features |
|---|---|---|
| Novozym 435 | Candida antarctica | High stability and efficiency in solvent-free systems. acs.org |
| Lipozyme RM IM | Rhizomucor miehei | Effective biocatalyst for esterification reactions. |
A notable innovative approach involves the direct reaction of adipic acid with cyclohexene (B86901), rather than cyclohexanol. google.com This process is catalyzed by an acid catalyst, such as a solid acidic ion exchange resin, and can be performed in a reactive distillation column. The reaction forms both mono- and di-cyclohexyl adipate. google.com
This method is advantageous as it utilizes a different feedstock (cyclohexene) and integrates reaction and separation into a single unit, which can improve efficiency. The reaction is an equilibrium process and is typically carried out under pressure at temperatures between 120°C and 180°C. google.com
Reaction Mechanisms and Kinetics of Formation
Understanding the underlying mechanism and kinetics of esterification is crucial for optimizing the synthesis of monocyclohexyl hexanedioate.
The mechanism of the direct acid-catalyzed esterification (Fischer esterification) is a well-established multi-step process involving a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com
Protonation of the Carbonyl Group : The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups on adipic acid. This increases the electrophilicity of the carbonyl carbon. byjus.commasterorganicchemistry.com
Nucleophilic Attack : The alcohol (cyclohexanol) acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. byjus.commasterorganicchemistry.com
Proton Transfer : A proton is transferred from the oxonium ion (from the original alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.com
Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water. masterorganicchemistry.commasterorganicchemistry.com
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final monocyclohexyl adipate ester. byjus.com
All steps in this mechanism are reversible, which underscores the importance of removing water to drive the reaction toward the products. chemistrysteps.com
While specific kinetic data for the esterification of adipic acid with cyclohexanol is not extensively detailed in the literature, studies on analogous systems, such as the esterification of adipic acid with 1,6-hexanediol, provide valuable insights. semanticscholar.orgjournalajocs.com The reaction rate is strongly dependent on temperature, the concentration of the catalyst, and the molar ratio of the reactants. semanticscholar.orgjournalajocs.com Kinetic models show that the rate of esterification increases with both temperature and catalyst concentration within an optimal range. semanticscholar.org An excess of the alcohol component can also increase the rate of conversion of the carboxylic acid groups. journalajocs.com
An exploration of the chemical behavior of this compound, this article details its synthesis, kinetic studies, and diverse pathways of derivatization and chemical reactivity. The content is structured to provide a comprehensive overview of the compound's transformations, from hydrolysis and transesterification to reactions involving its distinct functional moieties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-cyclohexyloxy-6-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-11(14)8-4-5-9-12(15)16-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSJGBWCBXHQCT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCCCC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621339 | |
| Record name | 6-(Cyclohexyloxy)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54812-72-5 | |
| Record name | 6-(Cyclohexyloxy)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of Hexanedioic Acid, Monocyclohexyl Ester
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of Hexanedioic acid, monocyclohexyl ester. Through various MS methods, detailed information regarding its elemental composition and fragmentation behavior can be obtained.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For this compound, the molecular formula is C₁₂H₂₀O₄. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.
Recent analysis of a plant extract using Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-ToF-MS), a high-resolution technique, identified a compound with an experimental mass of 230.12366, which was attributed to this compound. Comparing this experimental value with the theoretical exact mass allows for the unambiguous verification of the elemental formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀O₄ |
| Theoretical Exact Mass (Monoisotopic) | 228.1362 g/mol |
| Experimental Mass [M+H]⁺ | 229.1435 Da (Calculated from Neutral) |
| Experimental Mass [M+NH₄]⁺ | 246.1703 Da (Calculated from Neutral) |
Note: The experimentally cited mass of 230.12366 likely corresponds to an adduct ion, such as [M+H]⁺ or [M+NH₄]⁺, which is common in soft ionization techniques. The neutral theoretical mass is 228.1362 u.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable insights into its chemical structure. While specific experimental MS/MS data for this compound is not widely available, its fragmentation pattern can be predicted based on the established behavior of carboxylic acids and esters.
Upon ionization, the molecule is expected to undergo characteristic cleavages. The primary fragmentation pathways for the monoanion of adipic acid monoesters typically involve the loss of a molecule of alcohol from the non-ionized carboxyl group. Other significant fragmentations include decarboxylation and cleavage of the ester bond. Key fragmentation mechanisms include alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangements if sterically possible.
Below is a table of plausible fragment ions for this compound based on general fragmentation rules for similar compounds.
| m/z (Proposed) | Proposed Fragment Structure/Loss | Fragmentation Pathway |
|---|---|---|
| 145 | [C₆H₉O₄]⁻ (Adipic acid anion) | Cleavage of the ester bond with charge retention on the adipic acid moiety. |
| 127 | [C₆H₇O₃]⁻ | Loss of H₂O from the adipic acid anion at m/z 145. |
| 115 | [C₅H₇O₃]⁻ | Loss of CH₂=CH₂ (ethene) from the cyclohexyl ring cleavage. |
| 99 | [C₅H₇O₂]⁻ | Loss of H₂O and CO from the adipic acid moiety. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry is a robust technique for separating and identifying volatile and semi-volatile compounds in a mixture. In the context of this compound, GC-MS would be the method of choice for its detection in complex matrices such as environmental samples or biological extracts. For GC analysis, derivatization of the free carboxylic acid group, for instance, by methylation or silylation, is often performed to increase volatility and improve peak shape.
While specific GC-MS studies focusing solely on this compound are not prevalent in the literature, the methodology is well-established for related compounds. For example, various esters of hexanedioic acid have been identified in plant extracts and environmental samples using GC-MS, demonstrating the technique's suitability for such analyses. The retention time of the compound would depend on the specific GC column and temperature program used, and the mass spectrum would exhibit the fragmentation patterns discussed in the previous section, allowing for its positive identification.
X-ray Crystallography and Diffraction Studies
Crystal Structure Determination and Molecular Geometry
As of the latest literature search, a crystal structure for this compound has not been deposited in public crystallographic databases. Therefore, a discussion of its experimentally determined molecular geometry is not possible.
However, the molecular geometry can be predicted based on standard bond lengths and angles for similar chemical functionalities. The adipic acid backbone would exhibit a flexible, linear aliphatic chain, while the cyclohexyl ring would adopt a stable chair conformation. The ester group will be planar. The dihedral angles within the aliphatic chain and the orientation of the cyclohexyl group relative to the ester linkage would be key conformational parameters.
Supramolecular Interactions and Packing Arrangements
In the absence of a crystal structure, the supramolecular interactions and packing arrangements can only be hypothesized. The presence of both a hydrogen bond donor (the carboxylic acid -OH group) and hydrogen bond acceptors (the carbonyl oxygens of the ester and carboxylic acid groups) suggests that hydrogen bonding would be a dominant intermolecular force in the solid state.
Chiroptical Spectroscopy (Not Applicable)
Chiroptical spectroscopy encompasses a set of techniques that investigate the interaction of polarized light with chiral molecules. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are fundamental for determining the stereochemistry and absolute configuration of enantiomeric substances. However, the application of these techniques is contingent upon the presence of chirality in the molecule under investigation.
This compound, also known as cyclohexyl hydrogen adipate (B1204190), is an achiral molecule. Its structure lacks any stereocenters, planes of asymmetry, or axes of chirality. As a result, it does not exist in enantiomeric forms and is optically inactive. Consequently, chiroptical spectroscopic techniques are not applicable for its analysis.
Circular Dichroism (CD) Studies of Enantiomeric Forms
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. This technique is exclusively applicable to chiral molecules that can exist as a pair of non-superimposable mirror images (enantiomers).
For this compound, CD studies are not relevant. The molecule's achiral nature means that it does not have enantiomeric forms. It will not exhibit differential absorption of circularly polarized light, and therefore, a CD spectrum would show no signal. There are no published CD studies for this compound because it is optically inactive.
Computational and Theoretical Studies of Hexanedioic Acid, Monocyclohexyl Ester
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic and geometric properties of a molecule. These methods, operating at the atomic level, can predict a variety of molecular attributes with high accuracy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Hexanedioic acid, monocyclohexyl ester, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.
A hypothetical DFT study, likely using a functional such as B3LYP with a 6-31G* basis set, would predict the bond lengths and angles. For instance, the C=O bond in the ester group is expected to be slightly longer than in the carboxylic acid group due to resonance effects. The C-O single bond of the ester will also have a specific, predictable length. The electronic structure analysis would reveal the charge distribution across the molecule, highlighting the electronegative oxygen atoms as sites of negative partial charge and the carbonyl carbons as sites of positive partial charge.
Table 1: Predicted Geometrical Parameters for this compound from Hypothetical DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C=O (ester) bond length | ~1.22 Å |
| C=O (acid) bond length | ~1.21 Å |
| C-O (ester) bond length | ~1.35 Å |
| O-H (acid) bond length | ~0.97 Å |
| C-C-C bond angle in chain | ~112° |
Note: These are representative values based on similar molecules and would be refined by actual DFT calculations.
Ab initio calculations, which are based on first principles of quantum mechanics without experimental data, are well-suited for exploring the conformational landscape of a molecule. This compound possesses significant conformational flexibility due to the rotatable bonds in its hexanedioic acid backbone and the cyclohexyl ring.
Conformational analysis would identify various stable conformers and the energy barriers between them. The orientation of the cyclohexyl group relative to the ester linkage and the conformation of the aliphatic chain would be key areas of investigation. The chair conformation is the most stable for the cyclohexyl ring. Different rotational isomers (rotamers) would exist due to rotation around the C-O ester bond. The identification of the global energy minimum conformation is a primary goal of such studies.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Extended chain, anti-conformation at ester linkage | 0.00 (Global Minimum) |
| 2 | Gauche conformation in the alkyl chain | +0.8 |
Note: The relative energies are hypothetical and serve to illustrate the expected energetic differences between conformers.
Frontier Molecular Orbital (FMO) theory is used to predict and explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid and ester groups, which are the sites of highest electron density. The LUMO is likely to be centered on the carbonyl carbons, which are the most electrophilic sites. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. FMO analysis can predict that this molecule would be susceptible to nucleophilic attack at the carbonyl carbons and could act as a nucleophile via its oxygen atoms.
Table 3: Predicted Frontier Molecular Orbital Properties
| Orbital | Predicted Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | ~ -7.5 | Oxygen atoms of ester and carboxylic acid |
| LUMO | ~ -0.5 | Carbonyl carbons |
Note: These energy values are estimations based on similar molecules and are subject to the level of theory and basis set used in a calculation.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. MD simulations can reveal information about the conformational changes, intermolecular interactions, and solvent effects on this compound.
In an MD simulation, the molecule would be placed in a simulated environment, such as a box of solvent molecules (e.g., water or a non-polar solvent). The simulation would then track the movements of all atoms over time. This would reveal the dynamic conformational changes of the molecule in solution. The flexibility of the hexanedioic acid chain would lead to a range of conformations being adopted, and the simulation could quantify the time spent in each major conformational state. In a polar solvent, conformations that expose the polar carboxylic acid group to the solvent would be favored. In a non-polar solvent, more compact, folded conformations might be more prevalent.
MD simulations are particularly useful for studying intermolecular interactions. For this compound, the simulations would show the formation of hydrogen bonds between the carboxylic acid group of one molecule and another molecule, or with polar solvent molecules. The non-polar cyclohexyl ring and the aliphatic chain would primarily engage in van der Waals interactions with other non-polar molecules or the non-polar regions of solvent molecules.
The simulations would also elucidate how the solvent structure is perturbed by the presence of the solute molecule. For example, in water, a hydration shell would form around the polar carboxylic acid group, while the non-polar parts of the molecule would induce a more ordered structure in the surrounding water molecules, a phenomenon related to the hydrophobic effect.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Adipic acid |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
QSRR modeling seeks to establish a mathematical relationship between the chemical structure of a compound and its reactivity. By correlating calculated molecular descriptors with experimentally observed reaction rates or equilibria, predictive models can be constructed.
While specific QSRR models exclusively developed for this compound are not prominent in publicly accessible literature, the methodology remains applicable. Such models are invaluable for predicting the outcomes of reactions like hydrolysis or transesterification under various conditions.
The development of a predictive model would involve calculating a series of molecular descriptors for the ester and related compounds. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. These are then fitted against known kinetic data using statistical methods like multiple linear regression (MLR) or machine learning algorithms.
An illustrative structure for a hypothetical QSRR model for ester hydrolysis is presented below. The equation would take the form:
log(k) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)
where k is the reaction rate constant and c represents the fitted coefficients.
| Descriptor | Symbol | Hypothetical Coefficient | Description |
|---|---|---|---|
| LUMO Energy | ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital; relates to susceptibility to nucleophilic attack. |
| Partial Charge on Carbonyl Carbon | q(C=O) | +1.20 | Magnitude of positive charge on the ester carbon; a higher charge enhances reactivity. |
| Solvent Accessible Surface Area | SASA | -0.15 | Steric hindrance around the reaction center. |
| Dipole Moment | μ | +0.30 | Overall polarity of the molecule, influencing solvent interactions. |
Computational chemistry allows for the systematic investigation of how adding different chemical groups (substituents) to the molecule affects its reactivity. This is typically achieved by calculating the transition state energies for a model reaction. By modifying the cyclohexyl ring or the adipic acid backbone with various electron-donating or electron-withdrawing groups, one can predict their impact on reaction activation energies.
For instance, studies on various cyclohexyl esters have shown that substituents can influence conformational equilibria and electronic properties. researchgate.netnih.govresearchgate.net While specific studies focusing on the reactivity of substituted this compound are limited, the theoretical approach is well-established. Density Functional Theory (DFT) calculations could be employed to determine the energy barrier for a reaction like alkaline hydrolysis. Electron-withdrawing groups on the cyclohexyl ring would be expected to lower the activation energy by stabilizing the negatively charged transition state, thereby increasing the reaction rate.
| Substituent (at C4 of cyclohexyl ring) | Hammett Constant (σp) | Hypothetical Calculated Ea (kcal/mol) | Predicted Effect on Rate |
|---|---|---|---|
| -OCH₃ (Methoxy) | -0.27 | 22.5 | Decreases |
| -H (Hydrogen) | 0.00 | 21.0 | Baseline |
| -Cl (Chloro) | +0.23 | 19.8 | Increases |
| -NO₂ (Nitro) | +0.78 | 18.1 | Significantly Increases |
Computational Spectroscopy
Computational methods are routinely used to predict and interpret various types of spectra, providing a direct link between molecular structure and spectroscopic signature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C chemical shifts of a molecule with high accuracy. These predictions are crucial for assigning peaks in experimental spectra, especially for complex molecules, and for confirming stereochemistry. The predicted shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS).
| Atom Position | Atom Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ¹³C | 179.8 |
| Ester Carbonyl (-COO-) | ¹³C | 173.5 |
| Cyclohexyl C1 (-CH-O-) | ¹³C | 72.9 |
| Adipate (B1204190) Cα to Ester | ¹³C | 34.1 |
| Adipate Cα to Acid | ¹³C | 33.9 |
| Cyclohexyl C1 (-CH-O-) | ¹H | 4.75 |
| Adipate Hα to Ester | ¹H | 2.32 |
| Adipate Hα to Acid | ¹H | 2.25 |
| Cyclohexyl Ring Protons | ¹H | 1.20 - 1.85 |
Note: Predicted values are based on standard DFT (B3LYP/6-31G(d)) calculations and may vary slightly with different levels of theory.
Computational frequency calculations can simulate the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies of the normal modes of vibration. These predicted frequencies and their corresponding intensities help in the assignment of experimental spectral bands to specific molecular motions, such as bond stretches, bends, and torsions.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Expected IR Intensity |
|---|---|---|
| 3550-3400 | O-H Stretch (Carboxylic Acid, H-bonded dimer) | Broad, Strong |
| 2945, 2860 | C-H Stretch (Aliphatic) | Strong |
| 1735 | C=O Stretch (Ester) | Very Strong |
| 1710 | C=O Stretch (Carboxylic Acid) | Very Strong |
| 1450 | C-H Bend (Methylene Scissoring) | Medium |
| 1240 | C-O Stretch (Ester) | Strong |
| 930 | O-H Bend (Carboxylic Acid, out-of-plane) | Broad, Medium |
Theoretical studies can elucidate the complex fragmentation pathways that a molecule undergoes in a mass spectrometer. By calculating the energies of potential fragment ions and the barriers to their formation, researchers can predict the most likely fragmentation patterns observed under conditions like Electron Ionization (EI).
For esters, a common fragmentation is the McLafferty rearrangement. In the case of this compound, a key fragmentation pathway involves the transfer of a hydrogen atom from the alkyl chain to the carbonyl oxygen, leading to the cleavage of a C-C bond and the formation of a neutral alkene and a charged enol. Another significant fragmentation involves the cleavage of the bond between the cyclohexyl oxygen and the carbonyl carbon.
Analysis of similar cyclohexyl esters suggests a mechanism involving a six-membered ring intermediate. asms.org
| Proposed m/z | Proposed Fragment Structure/Formula | Formation Pathway |
|---|---|---|
| 211 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid group. |
| 146 | [C₆H₁₀O₄]⁺• | Loss of cyclohexene (B86901) (C₆H₁₀) via McLafferty-type rearrangement. |
| 129 | [C₅H₉O₃]⁺ | Cleavage of the adipic acid chain. |
| 111 | [C₅H₇O₂]⁺ | Further fragmentation of m/z 129. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation, from cleavage of the C-O ester bond. |
Environmental Fate and Degradation Mechanisms of Hexanedioic Acid, Monocyclohexyl Ester
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical substance by non-living environmental factors. For Hexanedioic acid, monocyclohexyl ester, the primary abiotic degradation pathways include hydrolysis, photolysis, and oxidation.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the ester linkage is susceptible to hydrolysis, yielding hexanedioic acid and cyclohexanol (B46403). The rate of this reaction is significantly influenced by the pH of the aqueous environment.
Generally, ester hydrolysis can be catalyzed by both acids and bases. While specific experimental data for this compound is limited, the behavior of analogous compounds such as bis(2-ethylhexyl) adipate (B1204190) (DEHA) provides valuable insights. For DEHA, the estimated hydrolysis half-life is significantly shorter under alkaline conditions compared to neutral or acidic conditions. This suggests that in environments with higher pH, such as certain industrial wastewaters or alkaline soils, the degradation of this compound via hydrolysis is expected to be more rapid.
Table 1: Estimated Hydrolysis Half-life of a Structurally Similar Adipate Ester (DEHA) at Different pH Values
| pH | Estimated Half-life |
| 7 | ~3 years |
| 8 | ~120 days |
Data is for the analogous compound bis(2-ethylhexyl) adipate and serves as an estimation for the behavior of this compound.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Organic molecules can undergo direct photolysis if they absorb light in the solar spectrum (wavelengths greater than 290 nm). The ester functional group in this compound, does not strongly absorb sunlight. However, the presence of impurities or the adsorption of the compound onto surfaces that do absorb sunlight could lead to indirect photolysis.
Studies on other esters have shown that photolysis can be a contributing factor to their degradation in sunlit surface waters. The efficiency of this process is dependent on factors such as water clarity, depth, and the presence of photosensitizing agents like dissolved organic matter. For a comprehensive understanding, the determination of the quantum yield for the photolysis of this compound would be necessary. This value quantifies the efficiency of the photochemical process. Without specific data, it is presumed that photolysis is a potential but likely minor degradation pathway compared to biodegradation.
Oxidation in the environment is primarily driven by reactive oxygen species, with the hydroxyl radical (•OH) being one of the most significant. In the atmosphere, gas-phase this compound would be susceptible to reaction with hydroxyl radicals. The rate of this reaction can be estimated based on the structure of the molecule. The presence of C-H bonds in the cyclohexyl and hexanedioic acid moieties provides sites for hydrogen abstraction by hydroxyl radicals, initiating a cascade of oxidative reactions that can lead to the mineralization of the compound.
Biotic Degradation (Biodegradation)
Biodegradation, the breakdown of organic matter by microorganisms, is often the most significant degradation pathway for many organic chemicals in the environment. The ester linkage and the aliphatic and alicyclic structures of this compound make it a plausible substrate for microbial metabolism.
In both soil and aquatic ecosystems, a diverse community of microorganisms, including bacteria and fungi, possess the enzymatic machinery to degrade a wide variety of organic compounds. The biodegradation of esters typically begins with the hydrolysis of the ester bond by enzymes called esterases. This initial step breaks down this compound into its constituent parts: hexanedioic acid and cyclohexanol.
Both of these breakdown products are generally considered to be readily biodegradable. Hexanedioic acid, a dicarboxylic acid, can be metabolized by many microorganisms through the β-oxidation pathway. Cyclohexanol can be further oxidized to cyclohexanone (B45756) and subsequently to adipic acid, which then enters central metabolic pathways. The rate of biodegradation is influenced by several environmental factors, including temperature, pH, oxygen availability, and the presence of other nutrients.
Table 2: General Steps in the Aerobic Biodegradation of this compound
| Step | Process | Enzymes Involved (General) | Products |
| 1 | Hydrolysis of the ester bond | Esterases, Lipases | Hexanedioic acid, Cyclohexanol |
| 2a | Degradation of Hexanedioic acid | Various enzymes of β-oxidation | Acetyl-CoA |
| 2b | Degradation of Cyclohexanol | Alcohol dehydrogenases, Monooxygenases | Adipic acid, intermediates |
While specific microbial strains capable of degrading this compound have not been explicitly documented in scientific literature, studies on structurally similar compounds provide strong indications of the types of microorganisms that would be involved.
Several bacterial genera are well-known for their ability to degrade a wide range of esters and aliphatic/alicyclic compounds. These include:
Rhodococcus : Species within this genus, such as Rhodococcus rhodochrous, have been shown to degrade various di-ester plasticizers by initially hydrolyzing the ester bonds.
Pseudomonas : This genus is metabolically versatile and includes species like Pseudomonas mendocina and Pseudomonas pseudoalcaligenes, which have been implicated in the degradation of adipate-containing polyesters.
Bacillus : Certain species of Bacillus have been shown to utilize cyclohexane (B81311) and related compounds as a carbon source.
Fungi are also significant degraders of organic compounds in the environment, particularly in soil ecosystems. Various fungal species produce extracellular esterases that can initiate the breakdown of adipate esters. Genera such as Aspergillus, Penicillium, and Humicola have been identified in the degradation of polyester-based plastics containing adipic acid.
The degradation of the cyclohexyl moiety is a critical step in the complete mineralization of the compound. Bacteria capable of degrading cyclohexane carboxylic acid, such as Geobacter metallireducens and Aromatoleum sp., possess the enzymatic pathways to break down this alicyclic ring structure, often leading to intermediates that can enter central metabolism.
Elucidation of Biodegradation Metabolites and Pathways
The biodegradation of this compound is initiated by the enzymatic hydrolysis of the ester bond, a common pathway for ester-containing compounds in the environment. This initial cleavage yields two primary metabolites: adipic acid and cyclohexanol. researchgate.netnih.gov This process is analogous to the degradation of other adipate diesters, such as di(2-ethylhexyl) adipate (DEHA), where the first step involves hydrolysis to the corresponding monoester and alcohol. nih.govnih.gov
Following the initial hydrolysis, the two primary metabolites, adipic acid and cyclohexanol, enter separate degradation pathways:
Adipic Acid Degradation Pathway: Adipic acid is a naturally occurring dicarboxylic acid and is readily biodegradable by a wide range of microorganisms. nih.gov The degradation of adipic acid typically proceeds through β-oxidation, a common metabolic process for breaking down fatty acids. This pathway involves the sequential removal of two-carbon units, ultimately leading to the formation of intermediates of the central metabolism, such as acetyl-CoA, which can then be completely mineralized to carbon dioxide and water.
Cyclohexanol Degradation Pathway: Cyclohexanol is also known to be biodegradable by various soil microorganisms. The aerobic degradation of cyclohexanol typically involves its oxidation to cyclohexanone. Subsequently, the cyclohexanone ring is cleaved, often by a monooxygenase, leading to the formation of aliphatic dicarboxylic acids, which are further metabolized.
Based on the degradation of analogous compounds, a proposed biodegradation pathway for this compound is presented in the table below.
Table 1: Proposed Biodegradation Pathway of this compound and its Metabolites
| Step | Precursor Compound | Enzyme Class (Postulated) | Metabolite(s) |
|---|---|---|---|
| 1 | This compound | Esterase / Lipase | Adipic acid + Cyclohexanol |
| 2a | Adipic acid | Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase, etc. (β-oxidation pathway) | Acetyl-CoA |
| 2b | Cyclohexanol | Alcohol Dehydrogenase | Cyclohexanone |
| 3b | Cyclohexanone | Cyclohexanone Monooxygenase | 6-hydroxyhexanoate or Adipic acid |
Enzymatic Mechanisms of Biotransformation
The biotransformation of this compound is primarily initiated by the action of hydrolytic enzymes, specifically esterases and lipases. These enzymes are ubiquitous in the environment, produced by a wide array of bacteria and fungi. nih.gov
Esterases (EC 3.1.1.1) are a broad class of hydrolases that catalyze the cleavage and formation of ester bonds. nih.gov They typically exhibit high activity towards water-soluble esters with short-chain carboxylic acids. The active site of an esterase contains a catalytic triad, most commonly composed of serine, histidine, and a carboxylic acid (aspartic or glutamic acid). The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond in this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the cyclohexanol moiety. The remaining acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, releasing adipic acid and regenerating the active enzyme.
Lipases (EC 3.1.1.3) are a subclass of esterases that are specialized in hydrolyzing water-insoluble esters, such as long-chain triglycerides. However, they can also act on a broad range of smaller ester substrates. The catalytic mechanism of lipases is very similar to that of esterases, also involving a catalytic triad. The substrate specificity of these enzymes can be influenced by the structure of both the acid and alcohol moieties of the ester. nih.gov
The initial enzymatic hydrolysis of this compound is the rate-limiting step in its complete biodegradation. The subsequent degradation of adipic acid and cyclohexanol involves a series of oxidative enzymes, as outlined in the previous section.
Environmental Persistence and Mobility Studies
The environmental persistence and mobility of this compound are influenced by a combination of its physicochemical properties and its interactions with environmental compartments such as soil and sediment.
Sorption to Environmental Solids (Soil, Sediment)
The sorption of organic compounds to soil and sediment is a key process that affects their mobility, bioavailability, and degradation rate. The primary mechanism for the sorption of non-polar organic compounds like esters is partitioning into the soil organic matter. chemsafetypro.com The organic carbon-water (B12546825) partition coefficient (Koc) is a commonly used parameter to quantify this process. chemsafetypro.com
Table 2: Estimated Soil Sorption Classification for this compound
| Parameter | Estimated Value Range | Soil Mobility Classification |
|---|
This estimation suggests that this compound will have a moderate tendency to adsorb to soil and sediment particles, which will influence its leaching potential.
Leaching Potential in Aquatic and Terrestrial Systems
The leaching potential of a chemical refers to its likelihood of moving through the soil profile and potentially contaminating groundwater. This is influenced by its sorption characteristics, water solubility, and degradation rate. nih.gov
Given the estimated low to moderate sorption coefficient (Koc), this compound is expected to have a moderate leaching potential. In soils with low organic matter content, the mobility of the compound would be higher, increasing the risk of leaching. Conversely, in soils rich in organic matter, sorption would be more significant, reducing its mobility. researchgate.net
The degradation of the compound into more polar metabolites, such as adipic acid, will increase their mobility in water. However, these metabolites are also readily biodegradable, which mitigates the risk of long-term contamination of aquatic systems.
Volatilization Studies (if applicable)
Volatilization from soil or water surfaces can be a significant transport pathway for some organic compounds. This process is governed by the compound's vapor pressure and its Henry's Law Constant. epa.gov
Specific experimental data for the Henry's Law Constant of this compound is not available. However, for adipate esters in general, this value is relatively low, indicating a low tendency to volatilize from water. henrys-law.org The relatively high molecular weight and the presence of polar functional groups in the monoester also suggest a low vapor pressure. Therefore, volatilization is not expected to be a major environmental fate process for this compound.
Analytical Methodologies for Environmental Monitoring
The detection and quantification of this compound and its degradation products in environmental matrices such as soil and water require sensitive and specific analytical methods. The most common techniques employed for the analysis of adipate esters and their metabolites are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of this compound, a prior extraction from the environmental matrix is necessary. This can be achieved using techniques such as liquid-liquid extraction or solid-phase extraction. frontiersin.org To improve the volatility and chromatographic behavior of the degradation product, adipic acid, a derivatization step is often required before GC-MS analysis. frontiersin.org
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and polar compounds, such as adipic acid, without the need for derivatization. Reversed-phase HPLC with a suitable detector, such as a UV detector or a mass spectrometer, can be used for the quantification of both the parent compound and its acidic metabolite in water samples.
Table 3: Common Analytical Techniques for Adipate Esters and their Metabolites
| Analytical Technique | Target Analyte(s) | Sample Preparation | Key Advantages |
|---|---|---|---|
| GC-MS | This compound, Cyclohexanol | Extraction, Derivatization (for adipic acid) | High sensitivity and specificity, structural confirmation |
Extraction and Pre-concentration Techniques from Environmental Samples
The isolation of this compound from environmental samples like water, soil, or sediment is a critical first step before instrumental analysis. Given its ester functionality and expected semi-volatile nature, several standard techniques for organic pollutants are applicable. The primary goals of these methods are to extract the analyte from the sample matrix, concentrate it to a detectable level, and remove interfering substances.
Solid-Phase Extraction (SPE) is a widely utilized technique for extracting adipate esters and similar compounds from aqueous samples. mdpi.com This method involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is later eluted with a small volume of an appropriate solvent. For a compound like this compound, a reversed-phase sorbent such as C18 (octadecyl-bonded silica) or a polymeric sorbent like a hydrophilic-lipophilic balanced (HLB) polymer would be effective. mdpi.com The choice of sorbent depends on the polarity of the analyte and the sample matrix. The advantages of SPE include high recovery rates, significant pre-concentration factors, and reduced solvent consumption compared to traditional methods. mdpi.com
Liquid-Liquid Extraction (LLE) is a conventional method that can be applied to extract this compound, particularly from water samples. This technique partitions the analyte between the aqueous sample and an immiscible organic solvent. Solvents like dichloromethane (B109758) or ethyl acetate (B1210297) are commonly used. While effective, LLE can be solvent-intensive and may be less efficient for complex matrices without further cleanup steps. researchgate.net
Microextraction Techniques represent a significant advancement in sample preparation, aligning with the principles of green analytical chemistry by minimizing solvent use. researchgate.net
Solid-Phase Microextraction (SPME) : This solvent-free technique uses a coated fiber to adsorb analytes directly from the sample or its headspace. researchgate.net For this compound, a fiber coated with a nonpolar or semi-polar phase like polydimethylsiloxane (B3030410) (PDMS) would be suitable. The fiber is then thermally desorbed in the injector of a gas chromatograph. researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME) : In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. nih.gov This maximizes the surface area for rapid extraction of the analyte into the organic phase. After centrifugation, a small volume of the sedimented organic phase is collected for analysis. This method is known for its speed, simplicity, and high enrichment factors. nih.govresearchgate.net
The selection of an appropriate extraction technique is contingent upon the specific environmental matrix, the required detection limits, and the available analytical instrumentation.
Table 1: Illustrative Extraction Techniques for Adipate Esters in Environmental Samples Note: This table is based on methods used for structurally similar adipate esters due to limited specific data for this compound.
| Technique | Sample Matrix | Typical Sorbent/Solvent | Advantage | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Tap Water, Wastewater | Hydrophilic-Lipophilic Balance (HLB) Sorbent | High recovery (75–112%), low limits of quantification (ng/L range) | mdpi.com |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Aqueous Samples | Extraction Solvent (e.g., tetrachloroethylene) + Disperser Solvent (e.g., acetone) | High enrichment factors (266-556), low detection limits (0.09-0.25 µg/L), rapid | nih.gov |
| Solid-Phase Microextraction (SPME) | Water, Soil | Coated Fibers (e.g., PDMS) | Solvent-free, simple, easily automated | researchgate.net |
Chromatographic and Spectroscopic Detection in Complex Matrices
Following extraction and pre-concentration, instrumental analysis is performed to identify and quantify this compound. The combination of a separation technique (chromatography) with a detection technique (spectrometry) is the most powerful approach for analyzing trace organic compounds in complex environmental matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of semi-volatile organic compounds like adipate esters. mdpi.comub.edu In GC, the compound is volatilized and separated from other components as it passes through a capillary column. The retention time, or the time it takes for the compound to exit the column, is a key characteristic for identification. rjpbcs.com Following separation, the compound enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. ub.edu The resulting mass spectrum is a unique fingerprint that allows for definitive identification of the compound. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by focusing on specific fragment ions of the target analyte. ub.edu
High-Performance Liquid Chromatography (HPLC) is another viable separation technique, particularly for compounds that are less volatile or thermally unstable. sielc.com For this compound, a reverse-phase HPLC method would be used, where the analyte is separated on a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.comnih.gov Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and selectivity, similar to GC-MS. researchgate.net Electrospray ionization (ESI) is a common ionization technique used in LC-MS for this class of compounds. massbank.eu
Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-ToF-MS) is a more recent ambient ionization technique that allows for the direct detection of chemicals on surfaces or in liquids with minimal sample preparation. Research has identified this compound in a plant extract using DART-ToF-MS, demonstrating the applicability of advanced mass spectrometry techniques for its detection. researchgate.net This method provides rapid screening and accurate mass measurements, which aids in the confirmation of the elemental formula.
Table 2: Chromatographic and Spectroscopic Analysis Methods for Adipate Esters Note: This table includes data from methods used for this compound and structurally similar compounds.
| Technique | Column/Instrument Type | Ionization Mode | Typical Detection Limit | Reference |
|---|---|---|---|---|
| GC-MS | Capillary Column (e.g., DB-5ms) | Electron Ionization (EI) | Low µg/L to ng/L range | mdpi.comub.edu |
| HPLC-MS | Reverse Phase (e.g., C18) | Electrospray Ionization (ESI) | ng/L range | sielc.commassbank.eu |
| DART-ToF-MS | Time-of-Flight Mass Analyzer | Direct Analysis in Real Time (DART) | Method-dependent | researchgate.net |
Advanced Analytical Methodologies for Hexanedioic Acid, Monocyclohexyl Ester
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. The selection of the appropriate chromatographic technique for Hexanedioic acid, monocyclohexyl ester depends on the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to the compound's polarity and non-volatile nature. A reverse-phase (RP) method is typically the first choice for separating such moderately polar compounds.
Method development would focus on optimizing the separation from related substances, such as unreacted adipic acid and cyclohexanol (B46403), or the diester, dicyclohexyl adipate (B1204190). The free carboxylic acid group allows for strong retention on polar-embedded or aqueous-compatible C18 columns, providing sharp peak shapes, especially at a controlled mobile phase pH. For mass spectrometry detection, volatile buffers like formic acid or acetic acid are used instead of non-volatile acids like phosphoric acid. sielc.com
Validation of an HPLC method is critical to ensure its reliability. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The demonstration of a proportional relationship between the detector response and the analyte concentration over a specified range.
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 1: Example HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. nist.gov this compound, with its free carboxylic acid group, has limited volatility and may exhibit poor peak shape due to adsorption on the column. Therefore, derivatization is essential for optimal GC analysis. aocs.org
The most common derivatization strategy for carboxylic acids is esterification or silylation.
Methylation: Reacting the compound with an agent like diazomethane (B1218177) or BF3/methanol (B129727) converts the carboxylic acid to a more volatile methyl ester.
Silylation: Using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility and thermal stability. aocs.org
Optimization of the GC method involves selecting the appropriate capillary column (typically a mid-polarity phase like a 5% phenyl-polysiloxane), and carefully programming the oven temperature to ensure separation from derivatizing agent artifacts and other sample components.
Table 2: Optimized GC Method Parameters for a TMS-Derivative of this compound
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org This technique bridges the gap between GC and HPLC and is particularly advantageous for the analysis and purification of compounds that are not suitable for GC due to low volatility or thermal instability. chromatographyonline.comlibretexts.org
For this compound, SFC offers several benefits:
Green Chemistry: The use of CO2 as the mobile phase significantly reduces the consumption of organic solvents compared to normal-phase HPLC. chromatographyonline.comshimadzu.com
Fast Separations: The low viscosity and high diffusivity of supercritical fluids allow for high flow rates and rapid analysis times. chromatographyonline.com
Unique Selectivity: SFC can provide different selectivity compared to RPLC and is well-suited for separating isomers and compounds with polar functional groups.
A polar modifier, such as methanol or ethanol, is typically added to the CO2 mobile phase to increase its solvating power and improve the peak shape of polar analytes like the target compound.
Table 3: Potential SFC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | Diol or 2-Ethylpyridine phase (e.g., 4.6 x 100 mm, 3 µm) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol |
| Gradient | Start at 5% B, increase to 40% B over 8 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm or Mass Spectrometer (MS) |
Chirality is a property of molecules that are non-superimposable on their mirror images, much like a pair of hands. sigmaaldrich.com Chiral chromatography is a specialized technique used to separate these mirror images, known as enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov
This compound, in its standard form, is an achiral molecule. It does not possess a chiral center and therefore does not exist as enantiomers. As a result, chiral chromatography is not an applicable technique for the enantiomeric resolution of this specific compound. This technique would, however, become relevant if analyzing chiral analogues or impurities that might be present in a sample.
Advanced Hyphenated Techniques
Hyphenated techniques involve coupling a separation method with a spectroscopic detection method, providing both separation of mixture components and their structural identification.
Coupling liquid or gas chromatography with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity for trace analysis and definitive structural confirmation.
In GC-MS/MS , the derivatized this compound is separated by GC and then ionized, typically by electron ionization (EI). The resulting molecular ion (or a prominent fragment ion) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and a specific product ion is monitored by the third mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for quantification at very low levels. The fragmentation pattern serves as a fingerprint for structural confirmation. thepharmajournal.com
In LC-MS/MS , the compound is separated by HPLC and ionized, usually by electrospray ionization (ESI), which is a soft ionization technique that typically produces a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-. ekb.eg For this compound, analysis in negative ion mode ([M-H]-) is often preferred due to the acidic proton. Similar to GC-MS/MS, MRM transitions are developed to monitor the fragmentation of the precursor ion into specific product ions, ensuring highly selective and sensitive detection.
Table 4: Hypothetical MS/MS Parameters for this compound (Molecular Weight: 228.29 g/mol )
| Technique | Ionization Mode | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Purpose |
|---|---|---|---|---|
| LC-MS/MS | ESI Negative | 227.1 | 127.1 (Loss of cyclohexene (B86901) + CO2) | Quantification |
| LC-MS/MS | ESI Negative | 227.1 | 145.1 (Adipic acid fragment) | Confirmation |
| GC-MS/MS (as TMS derivative) | EI Positive | 300.2 [M]+• | 285.2 (Loss of CH3) | Quantification |
| GC-MS/MS (as TMS derivative) | EI Positive | 300.2 [M]+• | 147.1 (TMS-O-CO fragment) | Confirmation |
LC-NMR Coupling for On-Line Structural Elucidation
Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the structural elucidation power of nuclear magnetic resonance (NMR) spectroscopy. This online coupling allows for the direct acquisition of NMR spectra of compounds as they elute from the chromatography column, providing unambiguous structural information without the need for offline fraction collection and sample preparation.
In the analysis of "this compound," LC-NMR would be invaluable for its definitive identification in complex matrices. Following separation from other components by HPLC, the eluent containing the target analyte is directed into the NMR flow cell. Here, a variety of NMR experiments can be performed.
Key Applications in the Analysis of "this compound":
Proton NMR (¹H NMR): Would provide information on the chemical environment of the hydrogen atoms in the molecule, allowing for the identification of the cyclohexyl and hexanedioic acid moieties.
Carbon-13 NMR (¹³C NMR): Would reveal the number and types of carbon atoms, confirming the carbon skeleton of the ester.
2D NMR Experiments (e.g., COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between different parts of the molecule, for instance, confirming the ester linkage between the cyclohexanol and the hexanedioic acid.
A hypothetical data table illustrating the kind of information that could be obtained from an LC-¹H NMR analysis is presented below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.85 | m | 1H | CH-O (cyclohexyl) |
| 3.65 | t | 2H | CH₂-COOH |
| 2.30 | t | 2H | CH₂-COO |
| 1.20-1.80 | m | 14H | Cyclohexyl and adipate CH₂ |
This table is illustrative and represents plausible data.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary electrophoresis-mass spectrometry (CE-MS) is a highly efficient analytical technique that couples the high separation resolution of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. nih.govnih.govijpca.org This technique is particularly well-suited for the analysis of charged or polar compounds. diva-portal.org "this compound," possessing a carboxylic acid group, can be readily analyzed in its deprotonated, negatively charged form.
The separation in CE is based on the differential migration of ions in an electric field. The high efficiency of CE allows for the separation of closely related compounds. The coupling to a mass spectrometer provides mass-to-charge ratio information, which aids in the identification and confirmation of the analyte.
Potential Advantages of CE-MS for "this compound" Analysis:
High Separation Efficiency: Capable of resolving the target analyte from structurally similar impurities.
Low Sample Consumption: Requires only nanoliter volumes of sample. ijpca.org
Rapid Analysis Times: Separations are typically completed in a matter of minutes.
The mass spectrometer can be operated in various modes to obtain different types of information. For instance, full-scan mode would provide the molecular weight of the compound, while tandem MS (MS/MS) could be used to obtain structural fragments for confirmation.
Below is a hypothetical data table summarizing the expected results from a CE-MS analysis.
| Migration Time (min) | [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) |
| 5.2 | 227.15 | 145.08, 127.07, 99.08 |
This table is illustrative and represents plausible data.
Spectroscopic Quantification Methods
Spectroscopic methods are widely used for the quantitative analysis of chemical compounds based on their interaction with electromagnetic radiation.
UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a substance in solution. For a compound to be quantifiable by this technique, it must possess a chromophore, which is a part of the molecule that absorbs light in the UV-Vis region.
"this compound" contains a carboxylic acid and an ester functional group. The carbonyl groups within these functionalities do exhibit weak n→π* electronic transitions. However, these transitions typically occur at wavelengths below 220 nm and have very low molar absorptivities. This makes direct UV-Vis spectrophotometry a challenging and often impractical method for the sensitive and selective quantification of this compound, especially in the presence of other substances that may absorb in the same region. Therefore, UV-Vis spectrophotometry is generally not considered a suitable method for the direct determination of "this compound."
Chemiluminescence or Fluorescence-based Detection (if derivatizable)
For trace-level quantification, chromatographic methods coupled with highly sensitive detectors are often employed. This compound lacks a native chromophore or fluorophore, necessitating a derivatization step to render it detectable by chemiluminescence (CL) or fluorescence (FL) detectors. The terminal carboxylic acid group is the primary target for such derivatization.
Fluorescence Derivatization: The free carboxylic acid can be converted into a fluorescent ester by reacting it with a fluorescent labeling reagent. This approach introduces a highly fluorescent moiety into the molecule, allowing for sensitive detection following separation by High-Performance Liquid Chromatography (HPLC).
Principle: A non-fluorescent carboxylic acid reacts with a labeling reagent to form a highly fluorescent derivative.
Potential Reagents: Common derivatizing agents for carboxylic acids include 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) or 9-anthryldiazomethane (B78999) (ADAM). The reaction with Br-Mmc, for instance, is often catalyzed by a crown ether and a carbonate salt.
Detection: The resulting derivative can be excited at a specific wavelength (λex) and will emit light at a longer wavelength (λem), which is then measured by the fluorescence detector. nih.gov
Chemiluminescence Derivatization: Chemiluminescence detection offers exceptional sensitivity. The strategy involves labeling the carboxylic acid group with a chemiluminescent tag.
Principle: The analyte is derivatized with a molecule capable of producing light upon chemical reaction. A common CL reaction is the peroxyoxalate system, where a labeled derivative is oxidized post-column, and the energy released is transferred to a fluorophore, which then emits light.
Potential Reagents: Reagents such as 4,5-diaminophthalhydrazide (B1227798) could potentially be used to derivatize the carboxylic acid group, creating a highly chemiluminescent quinoxaline (B1680401) derivative. researchgate.net This allows for detection at femtomole levels or lower.
The viability of these methods depends on the successful development of a robust and high-yield derivatization protocol for the terminal carboxylic acid of this compound.
Sample Preparation Strategies for Diverse Matrices (excluding biological/clinical)
Effective sample preparation is crucial to isolate this compound from complex matrices, remove interferences, and concentrate the analyte before analysis. The choice of technique depends on the matrix (e.g., environmental water, industrial polymers, soil).
Solid-Phase Extraction (SPE)
SPE is a widely used technique for sample cleanup and concentration that partitions analytes between a solid sorbent and a liquid phase. researchgate.net It offers advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and easier automation. researchgate.net
For this compound, its dual functionality (ester and carboxylic acid) allows for flexible SPE strategies.
Reversed-Phase (RP) SPE: Using a non-polar sorbent like C18, the molecule can be retained from an aqueous sample based on the hydrophobicity of its cyclohexyl and hexyl chain. The sample would first be acidified to suppress the ionization of the carboxylic acid group, maximizing its retention on the C18 sorbent.
Ion-Exchange SPE: Using a weak anion-exchange (WAX) sorbent (e.g., aminopropyl-bonded silica (B1680970), DSC-NH2), the ionized carboxylate group (at neutral or basic pH) can be retained. sigmaaldrich.com Interferences would be washed away with a non-polar solvent, and the analyte would then be eluted by changing the pH or increasing the ionic strength of the eluting solvent.
Typical SPE Protocol for an Aqueous Sample:
| Step | Description | Typical Solvents/Reagents |
| 1. Conditioning | The sorbent is solvated and equilibrated. | Methanol, followed by acidified water (pH ~2) |
| 2. Loading | The acidified aqueous sample is passed through the cartridge. | Sample adjusted to pH ~2 |
| 3. Washing | Interfering compounds are removed. | Acidified water, potentially with a small % of organic solvent |
| 4. Elution | The analyte is desorbed from the sorbent. | Acetonitrile, Ethyl Acetate (B1210297), or Dichloromethane (B109758) |
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. rsc.org The extraction efficiency for this compound is highly dependent on the pH of the aqueous phase due to its carboxylic acid group.
Extraction from Aqueous Matrix: To extract the compound into an organic solvent (e.g., dichloromethane, ethyl acetate), the aqueous sample must be acidified (pH < 4) to protonate the carboxylic acid. This makes the molecule less polar and more soluble in the organic phase.
Back-Extraction for Cleanup: For cleanup, the organic extract containing the analyte can be washed with a basic aqueous solution (e.g., dilute sodium bicarbonate, pH > 8). The analyte will deprotonate, become an ionic salt, and partition into the aqueous phase, leaving non-acidic impurities behind in the organic layer. The basic aqueous phase can then be re-acidified and re-extracted with an organic solvent to recover the purified analyte.
pH-Dependent LLE Strategy:
| Step | Aqueous Phase pH | Analyte Form | Partitioning Behavior |
| Initial Extraction | Acidic (pH ~2) | R-COOH (neutral) | Moves from aqueous phase to organic solvent |
| Cleanup Wash | Basic (pH ~9) | R-COO⁻ (ionic) | Moves from organic solvent to aqueous phase |
| Final Recovery | Acidic (pH ~2) | R-COOH (neutral) | Moves from aqueous phase back to fresh organic solvent |
Microextraction Techniques
Microextraction techniques are miniaturized versions of traditional extraction methods that offer significant advantages, including drastically reduced solvent and sample volumes, higher enrichment factors, and compatibility with green chemistry principles. nih.govmdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent (a few microliters of a dense, water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetonitrile or acetone) is rapidly injected into the aqueous sample. nih.gov This creates a fine emulsion, maximizing the surface area for rapid analyte transfer into the extraction solvent. researchgate.net After centrifugation, the sedimented organic droplet is collected for analysis.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica fiber coated with a stationary phase to extract analytes. mdpi.com The fiber is either immersed directly into a liquid sample or exposed to the headspace above it. Analytes partition from the sample matrix into the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) or an HPLC interface for desorption and analysis. nih.gov A C18 or mixed-phase coating would be suitable for extracting this compound from water samples.
Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturization of SPE where the sorbent material (e.g., C18) is packed directly into a syringe needle. nih.govmdpi.com The sample is drawn into the syringe and ejected several times to allow the analyte to adsorb onto the sorbent. After washing, the analyte is eluted with a small volume of solvent directly into the analytical instrument.
Comparison of Microextraction Techniques:
| Technique | Principle | Key Advantages | Typical Application |
| DLLME | Partitioning into a dispersed micro-droplet of organic solvent. | Extremely fast, high enrichment factor, simple. | Determination of organic pollutants in water. researchgate.net |
| SPME | Adsorption/absorption onto a coated fiber. | Solvent-free, reusable fiber, combines sampling and extraction. | Analysis of volatile and semi-volatile compounds in air and water. mdpi.com |
| MEPS | Miniaturized SPE within a syringe. | Low solvent/sample volume, can be automated, robust. | Rapid screening of various analytes in environmental matrices. nih.gov |
Advanced Applications and Mechanistic Roles of Hexanedioic Acid, Monocyclohexyl Ester in Material Science and Catalysis
Role as a Monomer or Precursor in Polymer Synthesis (Fundamental Aspects)
Hexanedioic acid, monocyclohexyl ester, also known as cyclohexyl hydrogen adipate (B1204190), is an asymmetrical molecule featuring a terminal carboxylic acid group and a cyclohexyl ester group. This unique structure dictates its potential roles in polymerization, allowing it to act as a modifier or a specialized monomer in the synthesis of various polymers.
Investigation of Polymerization Mechanisms Involving this compound
Detailed kinetic and mechanistic studies specifically investigating the polymerization of this compound are not extensively available in current literature. However, based on its functional groups, its behavior in polymerization can be predicted.
The molecule can be classified as an A-B type monomer, where 'A' is the reactive carboxylic acid group and 'B' is the potentially reactive ester group.
Step-Growth Polymerization: The carboxylic acid group can readily participate in step-growth polymerization reactions such as polyesterification or polyamidation. In a reaction with a diol, the carboxylic acid would form an ester linkage. Without a co-monomer, self-polymerization is unlikely under standard conditions. Its primary role in a reaction with typical A-A and B-B monomers (e.g., adipic acid and a diol) would be as a chain modifier or terminator . By reacting at one end, it would cap the polymer chain, thereby controlling the molecular weight.
Transesterification: The cyclohexyl ester group could potentially participate in transesterification reactions at elevated temperatures and in the presence of specific catalysts. This would allow the molecule to act as a true A-B monomer, leading to the formation of a polyester (B1180765) with the release of cyclohexanol (B46403). The kinetics of such a reaction would be influenced by the steric hindrance of the cyclohexyl group and the stability of cyclohexanol as a leaving group.
Copolyester and Polyurethane Synthesis Pathways
While adipic acid is a cornerstone monomer for polymers like Nylon 6,6 and various polyesters, the application of its monocyclohexyl ester derivative is more specialized. acs.orgnih.gov
Copolyester Synthesis: this compound can be incorporated into copolyesters to modify their properties. When copolymerized with a standard dicarboxylic acid and a diol, it can be used to:
Control Molecular Weight: As a monofunctional acid, it limits the chain length.
Introduce Cycloaliphatic Groups: The bulky, non-polar cyclohexyl group can be pendant to the polymer chain. This can increase the glass transition temperature (Tg), improve thermal stability, and alter the solubility and mechanical properties of the resulting copolyester compared to purely aliphatic polyesters. Copolyesters based on poly(butylene terephthalate) that incorporate cyclohexyl rings have been shown to exhibit unique thermal and crystallization behavior. acs.org
A hypothetical copolyester synthesis pathway is illustrated in the table below.
| Reactants | Reaction Type | Catalyst (Typical) | Resulting Linkage | Role of Monocyclohexyl Ester |
| Diol (e.g., 1,4-Butanediol) + Dicarboxylic Acid (e.g., Adipic Acid) + this compound | Polycondensation (Esterification) | Acid or Tin-based catalyst | Ester | Chain Terminator / Property Modifier |
Polyurethane Synthesis: The synthesis of polyurethanes involves the reaction of a diisocyanate with a polyol. l-i.co.ukwikipedia.org The carboxylic acid group of this compound can react with an isocyanate group. This reaction forms an unstable carbamic-carboxylic anhydride, which then decomposes, typically releasing carbon dioxide and forming an amide linkage. This pathway is less common than the alcohol-isocyanate reaction for building the primary urethane (B1682113) linkages. l-i.co.uk Therefore, this monomer would likely act as a modifier rather than a primary building block for the main polyurethane chain, potentially being grafted onto the polymer.
Supramolecular Assembly Driven by Ester and Carboxylic Acid Functionalities
The dual functionalities of this compound make it a candidate for directing supramolecular assembly.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable synthons, such as the carboxylic acid dimer. This robust interaction is a primary driver in the self-assembly of many organic molecules. For instance, the parent adipic acid molecule has been used to create self-healing supramolecular metallogels, demonstrating the power of its carboxyl groups to direct assembly. rsc.org
Van der Waals and Dipole-Dipole Interactions: The cyclohexyl ring provides a bulky, hydrophobic segment that can engage in van der Waals interactions, while the ester group acts as a hydrogen bond acceptor.
The combination of a strong hydrogen-bonding head (carboxylic acid) and a sterically significant, non-polar tail (cyclohexyl ester) imparts an amphiphilic character to the molecule. In solution or on surfaces, this could lead to the formation of organized structures like micelles, lamellae, or monolayers, where the molecules align to minimize unfavorable interactions and maximize hydrogen bonding and hydrophobic packing.
Interfacial Phenomena and Surface Interactions
The amphiphilic nature of this compound suggests it will be surface-active, concentrating at interfaces between polar and non-polar phases.
Adsorption/Desorption Behavior on Inorganic and Organic Surfaces
Specific adsorption studies on this compound are not prominent in the literature. However, its behavior can be inferred from the well-established chemistry of its functional groups.
Inorganic Surfaces: The carboxylic acid group is an excellent ligand for adsorbing onto metal and metal oxide surfaces (e.g., alumina, titania, iron oxides). The adsorption can occur through hydrogen bonding or the formation of carboxylate-metal bonds, which can be monodentate, bidentate bridging, or bidentate chelating. The bulky cyclohexyl group would then form an organic layer extending from the surface, modifying its properties, such as wettability (making it more hydrophobic) or providing a layer of lubrication.
Organic Surfaces: On organic surfaces like polymer films, adsorption would be governed by weaker forces such as hydrogen bonding (if the surface has acceptor/donor sites) and van der Waals interactions. The compatibility of the cyclohexyl group with the polymer surface would play a significant role.
The table below summarizes the expected interactions.
| Surface Type | Primary Interacting Group | Interaction Mechanism | Potential Application |
| Metal Oxides (e.g., Al₂O₃, TiO₂) | Carboxylic Acid | Chemisorption (carboxylate formation), Hydrogen Bonding | Surface modification, Adhesion promoter, Corrosion inhibition |
| Carbonates (e.g., CaCO₃) | Carboxylic Acid | Ionic Interaction, Hydrogen Bonding | Dispersion stabilization, Crystal growth modification |
| Hydrophobic Polymers (e.g., Polypropylene) | Cyclohexyl Ester | Van der Waals forces | Surface wetting, Adhesion |
| Hydrophilic Polymers (e.g., Polyamide) | Carboxylic Acid, Ester | Hydrogen Bonding | Surface plasticization, Compatibilization |
Role in Emulsion or Dispersion Stabilization (Mechanistic Studies)
While specific mechanistic studies are lacking, the molecular structure of this compound is archetypal for a surfactant or stabilizer. Esters of carboxylic acids are generally known to be used as emulsifiers. epa.gov
The molecule possesses a distinct polar "head" (the carboxylic acid) and a non-polar "tail" (the hydrocarbon chain terminating in the cyclohexyl ester). This structure allows it to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions.
Mechanism of Stabilization:
Adsorption at the Interface: The molecule would preferentially adsorb at the oil-water interface. In an O/W emulsion, the carboxylic acid head would orient towards the continuous water phase, while the non-polar tail would extend into the oil droplet.
Reduction of Interfacial Tension: This adsorption lowers the interfacial tension between the oil and water phases, reducing the energy required to create the emulsion and making it more stable.
Steric and Electrostatic Repulsion: Once adsorbed, the molecules create a barrier around the droplets. The bulky cyclohexyl groups would provide a steric barrier, physically hindering the droplets from approaching each other and coalescing. Furthermore, if the aqueous phase has a pH above the pKa of the carboxylic acid, the head groups will be deprotonated to carboxylates, creating a negative charge on the surface of the droplets. This leads to electrostatic repulsion between droplets, further enhancing the stability of the emulsion.
Catalytic Applications and Ligand Chemistry
Derivatization to Form Metal Ligands
Similarly, the derivatization of this compound to form metal ligands is not a subject that has been covered in the accessible scientific literature. The synthesis of metal complexes often involves ligands with specific donor atoms and structural motifs that can coordinate to a metal center. ekb.eg While the carboxylic acid group on this compound could theoretically be deprotonated to act as a carboxylate ligand, there are no published examples of this for this specific molecule.
Research in ligand synthesis tends to focus on molecules that can form stable chelate rings or provide specific electronic and steric properties to the resulting metal complex. ox.ac.uk The synthesis of metal complexes with ligands derived from various organic molecules is a broad field of study, but it does not currently include examples originating from this compound. rsc.orgresearchgate.net
Consequently, there are no research findings or data to present in a table format regarding the synthesis, characterization, or application of metal complexes derived from this specific compound.
Future Research Directions and Emerging Paradigms for Hexanedioic Acid, Monocyclohexyl Ester Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The convergence of artificial intelligence (AI) and chemistry is catalyzing a new era of molecular design and property prediction. mit.eduacs.orgnih.govmdpi.com For Hexanedioic acid, monocyclohexyl ester, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimization.
Furthermore, generative AI models can design new variants of this compound with tailored properties. mdpi.com By defining desired attributes, such as enhanced biodegradability or specific thermal characteristics, these algorithms can propose novel molecular structures for synthesis and testing. This in-silico design process significantly narrows down the experimental search space, allowing researchers to focus on the most promising candidates. The development of user-friendly applications is also making these advanced computational tools more accessible to chemists who may not have extensive programming expertise. mit.edu
Table 1: Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Predicted/Designed Parameter | Potential Impact |
|---|---|---|---|
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) Models | Boiling point, melting point, solubility | Accelerated screening of derivatives |
| Reaction Optimization | Neural Networks, Decision Trees | Optimal catalyst, solvent, temperature | Increased synthesis efficiency and yield |
| Novel Compound Design | Generative Adversarial Networks (GANs) | Molecular structures with desired properties | Discovery of new functional materials |
Green Chemistry Approaches for Sustainable Synthesis and Degradation
The principles of green chemistry are paramount in modern chemical research, aiming to reduce the environmental impact of chemical processes. For this compound, these principles can be applied to both its synthesis and end-of-life degradation.
Future research will likely focus on developing more sustainable synthetic routes. This includes the use of biocatalysts, such as lipases, which can facilitate esterification under mild, solvent-free conditions, minimizing energy consumption and waste generation. mdpi.comresearchgate.netcsic.es The exploration of novel heterogeneous catalysts, such as bimetallic oxide clusters, that can utilize molecular oxygen as the sole oxidant also presents a promising avenue for greener synthesis. labmanager.com Additionally, employing renewable starting materials, such as bio-derived adipic acid, can further enhance the sustainability profile of the compound. rsc.org
Equally important is the study of the compound's degradation. Research into the enzymatic degradation of adipic acid esters is crucial for understanding their environmental fate and designing them for biodegradability. nih.govmdpi.comresearchgate.net Studies have shown that certain lipases and microorganisms in activated sludge can effectively biodegrade adipic acid esters. nih.gov Future work could focus on identifying or engineering enzymes with enhanced activity towards this compound, and elucidating the degradation pathways. This knowledge is vital for applications where controlled degradation is desirable, such as in biodegradable polymers or environmentally friendly plasticizers.
Advanced Spectroscopic Probes for In-Situ Monitoring of Reactions
A deeper understanding of reaction kinetics and mechanisms is fundamental to process optimization and control. Advanced spectroscopic techniques offer the capability for in-situ, real-time monitoring of the synthesis of this compound.
Vibrational spectroscopy, particularly Raman and Fourier-transform infrared (FT-IR) spectroscopy, are powerful tools for this purpose. publish.csiro.auperkinelmer.comacs.orgazom.com These non-destructive techniques can track the concentration of reactants, intermediates, and products throughout the course of a reaction by monitoring characteristic vibrational bands. fiveable.me For the synthesis of this compound, this would allow for precise determination of reaction endpoints, identification of potential side reactions, and optimization of process parameters to maximize yield and purity. mdpi.comresearchgate.net The coupling of these spectroscopic methods with reaction vessels allows for continuous data acquisition, providing a detailed kinetic profile of the esterification process. youtube.com
The data generated from in-situ monitoring can be used to develop and validate kinetic models, leading to a more robust and scalable manufacturing process. mdpi.com Furthermore, these techniques can be applied to study the compound's behavior in various environments, such as during polymerization or degradation, providing valuable insights into its dynamic properties. southampton.ac.uk
Theoretical Advances in Understanding Complex Reactivity and Environmental Interactions
Theoretical and computational chemistry provide a molecular-level understanding of chemical processes that is often inaccessible through experimental methods alone. For this compound, these approaches can elucidate its reactivity and predict its environmental interactions.
Quantum mechanical methods, such as density functional theory (DFT), can be used to model the reaction pathways for the synthesis and degradation of the ester. researchgate.netnih.gov These calculations can determine the energies of transition states and intermediates, providing insights into the reaction mechanism and kinetics. researchgate.net This theoretical understanding can guide the design of more efficient catalysts and reaction conditions.
Furthermore, computational models can predict the environmental fate of this compound. By simulating its interactions with atmospheric radicals, water, and soil components, it is possible to estimate its persistence, potential for bioaccumulation, and degradation products. Molecular mechanics studies can also provide information on the conformational behavior of the molecule, which influences its physical and biological properties. acs.org This predictive capability is invaluable for assessing the environmental impact of the compound before its widespread use.
Exploration of this compound as a Building Block for Novel Functional Materials (fundamental level)
The bifunctional nature of this compound, possessing both a carboxylic acid and an ester group, makes it a versatile building block for the synthesis of novel functional materials. nih.govmdpi.comsemanticscholar.org
At a fundamental level, the free carboxylic acid group can be used for further chemical modifications, such as amidation or further esterification, to create more complex molecules and polymers. nih.govmdpi.com For instance, it can be incorporated into polyester (B1180765) or polyamide chains, where the cyclohexyl ester group can act as a bulky side chain, influencing the polymer's physical properties such as its glass transition temperature, crystallinity, and solubility. fraunhofer.demdpi.com
The presence of both hydrophilic (carboxylic acid) and hydrophobic (cyclohexyl ester) moieties suggests potential applications in the design of amphiphilic molecules for self-assembly into micelles or vesicles. Research in this area would involve studying the fundamental principles of how the molecular structure of this compound and its derivatives dictates their assembly into supramolecular structures. This exploration at a basic scientific level could lay the groundwork for future applications in areas such as drug delivery or as rheology modifiers.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Adipic acid |
| Polyesters |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
